molecular formula C14H21NO5S B114937 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate CAS No. 158690-56-3

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Cat. No.: B114937
CAS No.: 158690-56-3
M. Wt: 315.39 g/mol
InChI Key: OWNIGLWHXOENAA-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate (CAS: 192132-77-7) is a sulfonate ester derivative widely employed in organic synthesis, particularly as a protected intermediate for introducing aminoethyl groups into target molecules. Its molecular formula is C₁₆H₂₅NO₆S (MW: 359.44 g/mol), featuring a tert-butoxycarbonyl (Boc)-protected amine linked to an ethyl sulfonate ester . This compound is critical in radiopharmaceutical synthesis, where its Boc group enhances stability during automated radiolabeling processes, as demonstrated in the production of [¹⁸F]-THK523 for tau pathology imaging . Commercial suppliers, such as CymitQuimica, offer it in quantities up to 100 g, with pricing scaled for bulk purchases .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIGLWHXOENAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444861
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158690-56-3
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate
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Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve both reactants.

  • Base : Triethylamine (TEA) or sodium bicarbonate neutralizes the generated carbonic acid.

  • Stoichiometry : A 2:1 molar ratio of Boc anhydride to 2-aminoethanol ensures complete protection.

  • Temperature and Time : Reactions proceed at room temperature (20–25°C) for 12–24 hours, yielding >95% conversion.

Example Protocol :

To 2-aminoethanol (13.7 g, 0.1 mol) in DCM (750 mL), Boc anhydride (43.6 g, 0.2 mol) is added dropwise at 0°C. After stirring overnight at room temperature, the mixture is concentrated, dissolved in DCM, washed with brine, and purified via silica chromatography (95:5 DCM:EtOAc) to yield 22.6 g (95%) of 2-((tert-butoxycarbonyl)amino)ethanol.

Tosylation of 2-((tert-Butoxycarbonyl)amino)ethanol

The second step introduces the tosyl group using p-toluenesulfonyl chloride (TsCl) . This reaction is highly sensitive to base selection and reaction kinetics.

Catalytic vs. Stoichiometric Base Systems

Two primary approaches are documented:

Triethylamine-Mediated Tosylation

  • Conditions : TsCl (1.05–1.2 equiv) and TEA (1.5–2.0 equiv) in DCM or THF at 0°C to room temperature.

  • Outcome : Yields 85–90%, but prolonged reaction times (12–24 hours) and silica-induced degradation during purification are noted.

Potassium Hydroxide-Catalyzed Tosylation

  • Conditions : TsCl (1.05 equiv), KOH (5–10 wt% of alcohol), and TEA (1.5 equiv) in DCM at room temperature.

  • Outcome : Completes in 2–3 hours with 95–96% yield, minimizing side reactions.

Example Protocol :

To TsCl (163.2 g, 0.85 mol) in DCM (400 mL), 2-((tert-butoxycarbonyl)amino)ethanol (100 g, 0.78 mol) and KOH (8 g, 0.14 mol) are added. After stirring for 2 hours, the mixture is filtered, washed with brine, and concentrated to yield 205 g (96%) of the title compound.

Comparative Analysis of Tosylation Methods

Parameter TEA-Mediated KOH-Catalyzed
Reaction Time 12–24 hours2–3 hours
Yield 85–90%95–96%
Purification Column chromatographyFiltration and concentration
Side Reactions Silica-induced degradationMinimal
Scalability ModerateHigh (industrial suitability)

The KOH-catalyzed method outperforms traditional TEA-mediated approaches in efficiency and practicality, particularly for large-scale synthesis.

Mechanistic Insights and Side Reactions

Tosylation Mechanism

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic sulfur of TsCl, facilitated by base-mediated deprotonation. KOH enhances reaction kinetics by rapidly neutralizing HCl, shifting the equilibrium toward product formation.

Stability Considerations

  • Boc Group Stability : The Boc group remains intact under mildly basic conditions (pH 7–9) but degrades in strong acids or prolonged exposure to silica.

  • Tosylate Reactivity : The product is moisture-sensitive and prone to hydrolysis, necessitating anhydrous storage at –20°C.

Industrial Applications and Downstream Utility

This compound is a precursor to Edoxaban and other anticoagulants, where its tosylate group enables facile displacement by amines or thiols. The KOH-catalyzed method’s scalability (e.g., 95% yield in 500 g batches ) aligns with pharmaceutical manufacturing demands.

Chemical Reactions Analysis

Types of Reactions: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions:
    • The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
    • Common reagents: Nucleophiles such as amines, thiols, and alkoxides.
    • Major products: Substituted products where the tosylate group is replaced by the nucleophile.
  • Deprotection Reactions:
    • The Boc group can be removed under acidic conditions.
    • Common reagents: Trifluoroacetic acid, hydrochloric acid.
    • Major products: Free amine and tert-butanol.

Scientific Research Applications

Medicinal Chemistry

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of amino groups that can be further modified to create a variety of bioactive molecules.

Case Study: Synthesis of Anticancer Agents
In a recent study, researchers utilized this compound to synthesize novel anticancer agents through a series of coupling reactions. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the utility of Boc-NH-PEG2-Tos in drug development .

Bioconjugation

The compound is also employed in bioconjugation processes, where it acts as a linker for attaching biomolecules to surfaces or other molecules. This is particularly relevant in the development of targeted drug delivery systems.

Case Study: Targeted Drug Delivery
A study demonstrated the use of this compound as a linker in the conjugation of therapeutic agents to antibodies. This approach enhanced the specificity and efficacy of drug delivery to cancer cells, minimizing off-target effects .

Polymer Science

In polymer chemistry, this compound is used to modify polyethylene glycol (PEG) chains, leading to the development of PEGylated drugs that exhibit improved solubility and stability.

Data Table: Comparison of PEGylated vs Non-PEGylated Compounds

PropertyNon-PEGylated CompoundPEGylated Compound
Solubility (mg/mL)550
Half-life (hours)112
Targeting Efficiency (%)3075

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate primarily involves its role as a protecting group The Boc group protects the amino group from unwanted reactions during synthesis

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Applications Stability/Solubility
This compound Ethyl chain with Boc-protected amine 359.44 Radiopharmaceutical precursors (e.g., [¹⁸F]-THK523) Stable under automated synthesis; stored at 2–8°C
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate Phenylpropyl chain with Boc-protected amine 405.51 Chiral intermediates for peptide synthesis High stereochemical purity; soluble in polar aprotic solvents
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate Propyl chain with Boc-protected amine 329.41 Prodrug development (e.g., antiviral agents) Requires cold storage; sensitive to acidic hydrolysis
6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate Hexyl chain with Boc-protected amine 355.47 Carbohydrate mimetics for cancer targeting Hydrophobic; requires HCl deprotection for activation
(E)-2-((4-(3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-oxoprop-1-en-1-yl)phenyl)(methyl)amino)ethyl 4-methylbenzenesulfonate Extended conjugated system 397.21 (calc.) Dual-modality PET/fluorescence probes Photostability challenges; limited solubility in aqueous media

Biological Activity

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, also known as Boc-aminoethyl 4-methylbenzenesulfonate, is a compound characterized by its unique chemical structure and potential biological activities. Its molecular formula is C14H21NO5SC_{14}H_{21}NO_5S with a molecular weight of approximately 315.39 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways.

  • IUPAC Name : this compound
  • CAS Number : 158690-56-3
  • Molecular Weight : 315.39 g/mol
  • Physical Form : Solid
  • Solubility : Moderately soluble in water, with solubility values ranging from 0.0202mg ml0.0202\,\text{mg ml} to 0.389mg ml0.389\,\text{mg ml} .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms of action:

  • Inhibition of Enzymatic Activity : The sulfonate group may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Cellular Uptake and Transport : The amino group can facilitate cellular uptake through various transport mechanisms, possibly enhancing the bioavailability of the compound in biological systems.
  • Anticancer Potential : Analogous compounds have shown promise in targeting specific cancer cell lines by disrupting mitotic processes or inducing apoptosis.

Table 1: Related Compounds and Their Biological Activities

Compound NameCAS NumberBiological ActivityReference
2-(3-Benzamidopropanamido)thiazole-5-carboxylateNot AvailableInhibits HSET (KIFC1), induces multipolar mitotic phenotype
Boc-amino acid derivativesVariousAnticancer properties, enzyme inhibition
Gold nanoparticles decorated with ligandsNot AvailableSynergistic anti-inflammatory effects

Case Study: Inhibition Mechanisms

One study highlighted the inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation. Compounds similar to this compound demonstrated micromolar inhibition and induced multipolarity in centrosome-amplified cancer cells, suggesting a pathway for anticancer activity through disruption of normal mitotic processes .

Pharmacokinetics and Toxicology

Preliminary data suggest that compounds with similar structures may exhibit favorable pharmacokinetic profiles:

  • Absorption : High gastrointestinal absorption potential.
  • Metabolism : Potential substrates for CYP450 enzymes, indicating possible interactions with other drugs.
  • Toxicity : Hazard statements indicate that the compound should be handled with care due to potential toxicity (H302-H319) .

Q & A

Q. What are the recommended methods for synthesizing 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate?

Synthesis typically involves inert atmosphere conditions (e.g., argon), sodium hydride as a base, and dimethyl sulfoxide (DMSO) as a solvent. For example, analogous sulfonate esters are synthesized by reacting precursors with tosylating agents under controlled temperatures (0°C to room temperature), followed by silica gel column chromatography for purification . Reaction optimization may require monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents.

Q. How is the structure of this compound confirmed after synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For instance, in similar sulfonate esters, NMR peaks for the tert-butoxycarbonyl (Boc) group appear at ~1.4 ppm (singlet, 9H), while aromatic protons from the 4-methylbenzenesulfonate moiety resonate at 7.2–7.8 ppm. HRMS provides exact mass validation .

Q. What safety precautions are critical when handling this compound?

While specific data for this compound is limited, structurally related sulfonate esters (e.g., tert-butyl 4-methylbenzenesulfonate) require handling in a fume hood, use of personal protective equipment (gloves, goggles), and avoidance of moisture due to potential hydrolysis. Storage should be in sealed, dry containers at room temperature .

Advanced Research Questions

Q. How can this compound be utilized in designing pH- and redox-responsive nanoparticles?

The Boc-protected amino group in this compound serves as a key intermediate in synthesizing stimuli-responsive copolymers. For example, it has been incorporated into poly(pyridyldisulfide ethyl methacrylate) copolymers via reversible addition–fragmentation chain transfer (RAFT) polymerization. Post-polymerization cleavage of the Boc group exposes primary amines, enabling pH-dependent solubility changes and redox-responsive disulfide bond cleavage for controlled drug release .

Q. How do intermolecular interactions influence the crystallographic stability of sulfonate esters like this compound?

Crystallographic studies of analogous nitroaniline-derived sulfonate esters reveal that intramolecular hydrogen bonding (e.g., N–H···O) and π-π stacking between aromatic rings enhance lattice stability. Density functional theory (DFT) calculations further show that o-substituted derivatives exhibit stronger dimerization energies (~30 kJ/mol) due to optimized hydrogen-bonding networks compared to p-substituted analogs .

Q. Can the sulfonate group be modified for bioorthogonal click chemistry applications?

Yes. Functionalization of the sulfonate group with azide moieties (e.g., 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. This strategy is used to attach polyethylene glycol (PEG) spacers or targeting ligands in drug delivery systems .

Methodological Notes

  • Synthesis Optimization : Adjust reaction times (16–24 hours) and reagent equivalents to improve yields.
  • Characterization : Use deuterated chloroform (CDCl₃) for NMR to resolve overlapping proton signals.
  • Advanced Applications : Pair this compound with computational modeling (e.g., molecular dynamics simulations) to predict copolymer behavior in biological environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Reactant of Route 2
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2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

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